4,5-Dihydroxyisophthalic acid
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Overview
Description
4,5-dihydroxyisophthalic acid is a benzenedicarboxylic acid that is isophthalic acid (benzene-1,3-dicarboxylic acid) in which the hydrogens at positions 4 and 5 have been replaced by hydroxy groups. An inhibitor of brain glutamate decarboxylase. It has a role as a bacterial metabolite and an EC 4.1.1.15 (glutamate decarboxylase) inhibitor. It is a benzenedicarboxylic acid and a member of catechols.
Scientific Research Applications
1. Inhibition of Brain Enzymes
4,5-Dihydroxyisophthalic acid has been studied for its inhibitory effects on brain glutamate decarboxylase, a crucial enzyme in neurotransmitter regulation. Research has shown it to be a potent inhibitor, impacting beef brain glutamate decarboxylase significantly at low concentrations and exhibiting competitive inhibition characteristics (Endo et al., 1978). Further studies have compared its efficacy to other hydroxybenzoic and phthalic acids, finding 4,5-dihydroxyisophthalic acid to be among the most potent inhibitors (Endo & Kitahara, 1981).
2. Role in Bacterial Metabolism
The compound plays a role in the metabolism of certain soil bacteria, where it is involved in the catabolism of 5-hydroxyisophthalate. This process includes the decarboxylation of 4,5-dihydroxyisophthalic acid to protocatechuate, an essential step in bacterial growth and nutrient processing (Elmorsi & Hopper, 1979).
3. Synthesis of Alkaloids and Polymers
4,5-Dihydroxyisophthalic acid is utilized in the synthesis of various chemical compounds. For example, it's been used in the facile synthesis of isoquinoline alkaloids, showcasing its versatility in organic synthesis (Jangir et al., 2014). Moreover, it's involved in the creation of novel optically active polyamides, indicating its importance in polymer chemistry (Mallakpour & Taghavi, 2008).
4. Applications in Gas Separation Membranes
In the field of materials science, 4,5-dihydroxyisophthalic acid is explored for its influence on the transport properties of CO2 molecules in polymer composite membranes. This research is pivotal for developing new technologies in gas separation and environmental engineering (Yoon & Kang, 2018).
5. Contribution to Novel Chemical Syntheses
The acid serves as a precursor in synthesizing diverse chemical structures, such as benzoxazocine diones, demonstrating its utility in innovative chemical manufacturing processes (Jangili & Das, 2016).
properties
CAS RN |
4707-77-1 |
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Product Name |
4,5-Dihydroxyisophthalic acid |
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4,5-dihydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) |
InChI Key |
FBOCZYIJDQZQFE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)O)C(=O)O |
Other CAS RN |
4707-77-1 |
synonyms |
4,5-dihydroxyisophthalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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